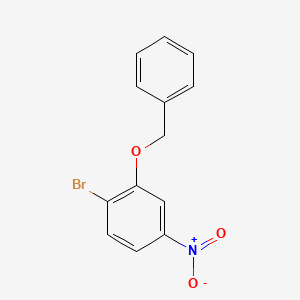

3-Benzyloxy-4-bromonitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXUXBAVCVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286050 | |

| Record name | 3-benzyloxy-4-bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-68-2 | |

| Record name | NSC43575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyloxy-4-bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Synthetic Pathways to 3 Benzyloxy 4 Bromonitrobenzene

Electrophilic Aromatic Substitution Mechanisms in Halogenation and Nitration

The introduction of nitro and bromo groups onto an aromatic ring, foundational steps in the synthesis of 3-Benzyloxy-4-bromonitrobenzene, proceeds through electrophilic aromatic substitution (EAS). This class of reactions involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. chemistry.coachbyjus.com

The general mechanism for EAS reactions occurs in three key stages:

Generation of the electrophile: A strong electrophile is generated, often with the assistance of a catalyst. chemistry.coachbyjus.com

Formation of the arenium ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comaakash.ac.in This step is typically the rate-determining step of the reaction. aakash.ac.in

Deprotonation: A proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. chemistry.coachaakash.ac.in

Nitration: The nitration of a benzene ring is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.compharmaguideline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). byjus.comlibretexts.org

Halogenation: For the bromination of an aromatic ring, a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) is required. aakash.ac.inlibretexts.org The catalyst polarizes the bromine molecule (Br₂), creating a stronger electrophile (Br⁺) that can be attacked by the benzene ring. aakash.ac.inmakingmolecules.com

The order in which these substitutions are performed is critical for achieving the desired substitution pattern in 3-Benzyloxy-4-bromonitrobenzene. Starting with nitrobenzene (B124822), for instance, the nitro group is a deactivating, meta-directing group. libretexts.orgyoutube.com Therefore, subsequent bromination would primarily occur at the meta position. orgsyn.org To obtain the 4-bromo substitution pattern relative to the nitro group, a different synthetic strategy is necessary, often involving the manipulation of directing groups.

Nucleophilic Aromatic Substitution Pathways for Ether Formation

The formation of the benzyloxy ether linkage in 3-Benzyloxy-4-bromonitrobenzene is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamentally different from electrophilic aromatic substitution, as it involves a nucleophile attacking an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comchemistrysteps.com

For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the context of synthesizing 3-Benzyloxy-4-bromonitrobenzene, a plausible precursor would be a molecule like 4-bromo-3-nitrophenol (B1287763). sigmaaldrich.comnih.gov Here, the nitro group, a potent electron-withdrawing group, is positioned ortho to the hydroxyl group (which would be deprotonated to form a phenoxide, the nucleophile for the subsequent etherification) and para to the bromine atom.

The mechanism for SNAr generally proceeds in two steps:

Nucleophilic addition: The nucleophile (in this case, the benzyl (B1604629) oxide anion) attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge of this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. libretexts.orgyoutube.com

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final ether product. chemistrysteps.com

An alternative starting material could be a di-halogenated nitrobenzene, where one halogen acts as the leaving group for the ether formation. For example, 3-chloro-4-fluoronitrobenzene (B104753) can react with benzyl alcohol to form 4-benzyloxy-3-chloronitrobenzene. chemicalbook.com The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com

Catalytic Reaction Cycles in Transition-Metal Mediated Couplings

While not the primary route for the specific ether linkage in 3-Benzyloxy-4-bromonitrobenzene, transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer alternative strategies for forming carbon-carbon or carbon-heteroatom bonds in complex aromatic systems. mdpi-res.comresearchgate.net These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, typically involve a catalytic cycle with a transition metal, most commonly palladium. researchgate.netustc.edu.cn

A generic catalytic cycle for a cross-coupling reaction involves three main steps: researchgate.net

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a higher-valent organometallic complex (Ar-Pd(II)-X). mdpi-res.com

Transmetalation (for Suzuki-type couplings) or Carbometalation/Migratory Insertion (for Heck-type couplings): In a Suzuki coupling, a second organic component, typically an organoboron compound (Ar'-B(OR)₂), transfers its organic group to the palladium complex in a step called transmetalation. For a Heck reaction, an alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond (Ar-Ar' or Ar-alkene) and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. researchgate.net

In the context of synthesizing analogs of 3-Benzyloxy-4-bromonitrobenzene, these methods could be employed to introduce the benzyl group or other substituents onto the aromatic ring. For instance, a Suzuki coupling could potentially be used to couple a boronic acid derivative of the nitroaromatic ring with a benzyl halide.

Selectivity Control in Multi-Substituted Aromatic Systems

The synthesis of a specific isomer of a multi-substituted benzene derivative like 3-Benzyloxy-4-bromonitrobenzene hinges on the careful control of regioselectivity during each synthetic step. The directing effects of the substituents already present on the aromatic ring are paramount. libretexts.orglibretexts.org

Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org

Activating, ortho/para-directing groups: These groups donate electron density to the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups. libretexts.org

Deactivating, meta-directing groups: These groups withdraw electron density from the ring, making it less reactive towards electrophiles and directing them to the meta position. The nitro group (-NO₂) is a strong meta-director. libretexts.orgquora.com

Deactivating, ortho/para-directing groups: Halogens (e.g., -Br, -Cl) are an exception, as they are deactivating due to their inductive effect but direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org

The synthesis of 4-bromo-3-nitrobenzoic acid, a related structure, illustrates these principles. It cannot be effectively synthesized from 3-nitrobenzoic acid because both the carboxyl and nitro groups are meta-directing. quora.com A more viable route involves the nitration of 4-bromobenzoic acid, where the bromo group directs the incoming nitro group to the position ortho to it (and meta to the carboxyl group). quora.com

Therefore, a plausible synthetic route to 3-Benzyloxy-4-bromonitrobenzene would likely start with a precursor where the directing effects of the substituents can be strategically exploited. For example, starting with 4-bromophenol, nitration would likely place the nitro group ortho to the hydroxyl group due to the strong activating and directing effect of the hydroxyl group. Subsequent etherification of the phenol (B47542) would then yield the target molecule.

Below is a table summarizing the directing effects of common substituents relevant to the synthesis of 3-Benzyloxy-4-bromonitrobenzene.

| Substituent | Chemical Formula | Activating/Deactivating | Directing Effect |

| Benzyloxy | -OCH₂C₆H₅ | Activating | Ortho, Para |

| Bromo | -Br | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Deactivating | Meta |

| Hydroxyl | -OH | Activating | Ortho, Para |

This understanding of substituent effects is crucial for designing a synthetic sequence that leads to the desired isomer with high yield and purity.

Chemical Reactivity and Derivatization Studies of 3 Benzyloxy 4 Bromonitrobenzene

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a pivotal transformation, providing a pathway to highly functionalized aniline (B41778) derivatives. The primary challenge and area of study involve achieving high chemoselectivity, preserving other sensitive functional groups present in the molecule.

The selective reduction of the nitro group in 3-Benzyloxy-4-bromonitrobenzene yields 5-(benzyloxy)-2-bromoaniline. This transformation is a critical step in the synthesis of various more complex molecules. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates to form the final amine. nih.gov Achieving this transformation while leaving the aryl bromide and the benzyloxy ether intact requires carefully chosen reagents and conditions.

Commonly employed methods involve catalytic hydrogenation or the use of chemical reducing agents. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions, such as hydrodebromination (removal of the bromine atom) or hydrogenolysis of the benzyloxy group.

A key consideration in the reduction of 3-Benzyloxy-4-bromonitrobenzene is the tolerance of the other functional groups, particularly the benzyloxy ether and the aryl bromide. The benzyloxy group is susceptible to cleavage by catalytic hydrogenation, a common method for nitro group reduction. This cleavage, known as hydrogenolysis, would result in the formation of a phenolic group, an undesired side product.

Similarly, the carbon-bromine bond can also be cleaved under certain reductive conditions, a process called hydrodebromination. Therefore, research focuses on developing mild reduction protocols that selectively target the nitro group. The presence of an electron-donating amino group after reduction can hinder the reduction of other nitro groups on the same ring, a factor to consider in polynitrated compounds. nih.gov The rate of nitroreduction can also be influenced by the orientation of the nitro group relative to the aromatic ring. nih.gov

To address the challenges of chemoselectivity, significant research has been dedicated to developing advanced catalytic systems. These systems aim to provide high efficiency and selectivity for the reduction of nitroarenes like 3-Benzyloxy-4-bromonitrobenzene under mild conditions.

Palladium-Based Systems: Palladium catalysts are widely used for various chemical transformations. rsc.org For nitro reductions, specific palladium catalysts are designed to favor the reduction of the nitro group over competing side reactions. The choice of support, ligands, and reaction conditions (e.g., temperature, pressure, solvent) plays a critical role in the catalyst's performance.

Metal Oxide Catalysts: Nanoparticle-based catalysts, including those made from metal oxides, have gained attention. For instance, iron-doped molybdenum disulfide (Fe-MoS2) has been studied for the selective reduction of nitrobenzene (B124822) to aniline. chemrxiv.org Such catalysts can offer high activity and selectivity due to their unique electronic structures and high surface areas. chemrxiv.org The goal is to facilitate the preferential adsorption and activation of the nitro group for efficient and selective reduction. chemrxiv.org

Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of 3-Benzyloxy-4-bromonitrobenzene serves as a handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used in the synthesis of biaryls, which are common structures in pharmaceuticals and materials science. nih.gov

In the context of 3-Benzyloxy-4-bromonitrobenzene, the aryl bromide can be coupled with a wide range of aryl and vinyl boronic acids. The reaction proceeds under relatively mild conditions and is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. nih.govtcichemicals.com The choice of palladium catalyst, ligands, base, and solvent is optimized to achieve high yields and prevent side reactions. tcichemicals.comnih.gov The reaction can even be performed on substrates with unprotected aniline groups, which is relevant for the aniline derivative of the title compound. nih.gov

Table 1: Examples of Suzuki-Miyaura Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene (B28343) | Room Temp |

| Pd(PPh3)4 | - | Cs2CO3 | Dioxane | Reflux |

| Pd2(dba)3 | P(t-Bu)3 | KF | THF | Room Temp |

| Pd(OAc)2 | JohnPhos | K2CO3 | DMF | Microwave |

This table presents a generalized view of conditions and not specific results for the title compound.

Beyond the Suzuki-Miyaura reaction, the aryl bromide of 3-Benzyloxy-4-bromonitrobenzene can participate in other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a disubstituted alkyne. wikipedia.org It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling is invaluable for synthesizing molecules containing the alkyne functional group, which are important precursors in many synthetic routes. wikipedia.org Copper-free versions of this reaction have also been developed. rsc.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a versatile method for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. Like other palladium-catalyzed reactions, the efficiency of the Heck reaction is highly dependent on the specific catalyst, base, and reaction conditions employed. rsc.org

These coupling reactions significantly expand the synthetic utility of 3-Benzyloxy-4-bromonitrobenzene and its derivatives, allowing for the construction of a diverse array of complex molecular architectures.

Transformations and Cleavage of the Benzyloxy Group

The benzyloxy group in 3-benzyloxy-4-bromonitrobenzene serves as a robust protecting group for the phenolic oxygen. Its removal, or deprotection, is a critical step in the synthesis of derivatives where the phenolic hydroxyl group is required for further functionalization. The choice of deprotection strategy is dictated by the need to preserve the other functionalities on the aromatic ring, namely the bromo and nitro substituents.

Deprotection Strategies for the Benzyl (B1604629) Ether Moiety

The cleavage of the benzyl ether in 3-benzyloxy-4-bromonitrobenzene to yield 3-hydroxy-4-bromonitrobenzene requires methods that are tolerant of the electron-withdrawing nitro group and the carbon-bromine bond. Several strategies have been developed for benzyl ether deprotection, with varying degrees of success depending on the substrate's functionalities.

Catalytic Hydrogenation:

Standard catalytic hydrogenation with hydrogen gas and palladium on carbon (Pd/C) is a common method for benzyl ether cleavage. reddit.comwku.edu This reaction, known as hydrogenolysis, typically proceeds under mild conditions and produces the desired alcohol and toluene as a byproduct. reddit.comwku.edu However, a significant challenge in the case of 3-benzyloxy-4-bromonitrobenzene is the presence of the nitro group, which is readily reduced to an amino group under these conditions. wku.edunih.gov

To achieve selective debenzylation without reducing the nitro group, catalytic transfer hydrogenation (CTH) offers a viable alternative. organic-chemistry.org CTH employs a hydrogen donor in conjunction with a catalyst, often Pd/C. The choice of hydrogen donor is crucial for selectivity. Molecules like 1,4-cyclohexadiene (B1204751) can serve as a source of hydrogen, limiting its availability and allowing for more controlled reductions. organic-chemistry.org Specialized catalyst systems, such as a combination of palladium on carbon and niobic acid, have also been shown to facilitate the deprotection of O-benzyl groups while being compatible with nitro functionalities. nih.gov

Acid-Mediated Cleavage:

Strong Lewis acids are highly effective for cleaving aryl benzyl ethers and can be particularly useful when hydrogenation-sensitive groups are present. researchgate.net Boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) are frequently employed for this purpose. reddit.comresearchgate.net

A particularly mild and chemoselective method involves the use of boron trichloride (BCl₃) in the presence of a cation scavenger, such as pentamethylbenzene (B147382). organic-chemistry.org This system allows for the debenzylation of aryl benzyl ethers at low temperatures (e.g., -78 °C) and is compatible with a wide range of functional groups, including nitro groups and halogens. organic-chemistry.org The pentamethylbenzene traps the benzyl cation generated during the reaction, preventing side reactions. organic-chemistry.org This method represents a highly promising approach for the deprotection of 3-benzyloxy-4-bromonitrobenzene. Solid-supported acids have also been described for the selective debenzylation of aromatic benzyl ethers, offering advantages in terms of ease of work-up and catalyst recycling. researchgate.net

Oxidative Cleavage:

Oxidative methods provide another route to benzyl ether deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave benzyl ethers, although they are most effective for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgwikipedia.org More recently, catalytic systems based on nitroxyl (B88944) radicals, in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl groups under ambient conditions. nih.gov These methods are notable for their broad substrate scope, including those with functional groups sensitive to hydrogenation. organic-chemistry.orgnih.gov

Interactive Table: Deprotection Strategies for Benzyl Ethers with Nitro-Aryl Scaffolds

| Deprotection Method | Reagents & Conditions | Advantages | Potential Challenges for 3-Benzyloxy-4-bromonitrobenzene |

| Catalytic Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene, solvent (e.g., ethanol), heat | Mild conditions, avoids use of H₂ gas | Potential for partial or full reduction of the nitro group |

| Acid-Mediated Cleavage | BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C to 0 °C | High chemoselectivity, tolerates nitro and bromo groups | Requires stoichiometric amounts of Lewis acid and scavenger |

| Acid-Mediated Cleavage | BBr₃, CH₂Cl₂, low temperature | Strong reagent for ether cleavage | Can be harsh and may affect other functional groups |

| Oxidative Cleavage | Nitroxyl radical catalyst, PIFA, ambient temperature | Tolerates hydrogenation-sensitive groups | Potential for oxidation of other parts of the molecule |

Potential for Further Functionalization at the Phenolic Position

The successful deprotection of the benzyl ether moiety in 3-benzyloxy-4-bromonitrobenzene unmasks a phenolic hydroxyl group, yielding 3-hydroxy-4-bromonitrobenzene. This phenol (B47542) is a versatile intermediate for further synthetic transformations, allowing for the introduction of a wide array of functional groups at this position.

The hydroxyl group activates the aromatic ring, though this effect is tempered by the strong electron-withdrawing nature of the adjacent nitro group. The primary reactions at the phenolic position involve the oxygen atom itself.

O-Alkylation and O-Arylation:

The phenolic hydroxyl group can be readily alkylated or arylated to form new ether linkages. Standard Williamson ether synthesis conditions, involving a base (such as potassium carbonate or sodium hydride) to deprotonate the phenol followed by reaction with an alkyl or aryl halide, can be employed. This allows for the introduction of diverse side chains, which can be tailored to modulate the molecule's physical, chemical, and biological properties.

Esterification:

The phenol can be acylated to form esters. This is typically achieved by reacting 3-hydroxy-4-bromonitrobenzene with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation allows for the introduction of various ester functionalities.

Conversion to Other Functional Groups:

The phenolic hydroxyl group can also serve as a handle for the introduction of other functional groups. For instance, it can be converted into a triflate (trifluoromethanesulfonate), a good leaving group, which can then participate in various palladium-catalyzed cross-coupling reactions. This opens up possibilities for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

The strategic unmasking of the phenolic hydroxyl group is a key step that transforms 3-benzyloxy-4-bromonitrobenzene from a protected starting material into a versatile platform for the synthesis of more complex and functionally diverse molecules.

Advanced Applications in Complex Organic Synthesis and Materials Science Precursors

Role as a Versatile Intermediate in the Synthesis of Substituted Anilines and Phenols

The presence of a nitro group and a bromine atom makes 3-benzyloxy-4-bromonitrobenzene a promising starting material for the synthesis of various substituted anilines and phenols, which are important structural motifs in pharmaceuticals and other functional molecules.

The nitro group can be readily reduced to an amino group to form anilines using various established methods, such as catalytic hydrogenation (e.g., using Pd/C, PtO₂) or chemical reduction (e.g., using SnCl₂, Fe/HCl). This transformation would yield 5-benzyloxy-4-bromoaniline, a substituted aniline (B41778) derivative.

Furthermore, the bromine atom can be replaced by a hydroxyl group to generate phenols. This can be achieved through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. A more common approach would be through transition metal-catalyzed reactions, such as a Buchwald-Hartwig-type hydroxylation or a copper-catalyzed reaction.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation to unveil the free phenol (B47542). This strategic protection allows for selective reactions at other positions of the aromatic ring without affecting the hydroxyl group.

Table 1: Potential Transformations of 3-Benzyloxy-4-bromonitrobenzene to Substituted Anilines and Phenols

| Starting Material | Reagents and Conditions | Product |

| 3-Benzyloxy-4-bromonitrobenzene | 1. Reduction (e.g., H₂, Pd/C) 2. Deprotection (e.g., H₂, Pd/C) | 4-Amino-2-bromophenol |

| 3-Benzyloxy-4-bromonitrobenzene | 1. Hydroxylation (e.g., Pd-catalyzed) 2. Reduction (e.g., H₂, Pd/C) 3. Deprotection (e.g., H₂, Pd/C) | 2-Amino-4-hydroxy-phenol |

Precursor to Diversely Functionalized Heterocyclic Systems

The functional groups on 3-benzyloxy-4-bromonitrobenzene provide multiple handles for the construction of various heterocyclic systems, which are core structures in many biologically active compounds and functional materials.

For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate difunctional reagents, could lead to the formation of heterocycles such as benzimidazoles, quinoxalines, or benzothiazoles.

The bromine atom is a key functional group for participating in various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, which can then participate in intramolecular cyclization reactions to form heterocycles. For example, a Suzuki coupling to introduce a boronic acid at the 4-position, followed by an intramolecular condensation, could be a route to certain tricyclic systems.

Building Block for the Assembly of Biologically Relevant Molecular Architectures

While direct evidence of the use of 3-benzyloxy-4-bromonitrobenzene in the synthesis of specific biologically active molecules is scarce in the literature, its structural features suggest its potential as a valuable building block. The substituted aniline and phenol cores that can be derived from it are present in numerous natural products and pharmaceuticals.

The ability to selectively functionalize the molecule at three different positions would allow for the systematic variation of substituents, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Utility in the Preparation of Advanced Materials Components

The aromatic nature of 3-benzyloxy-4-bromonitrobenzene, combined with its potential for functionalization, makes it a candidate as a precursor for components of advanced materials. For example, the introduction of conjugated substituents via cross-coupling reactions could lead to the formation of chromophores or luminophores for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Polymerization of appropriately functionalized derivatives of 3-benzyloxy-4-bromonitrobenzene could also lead to the synthesis of novel polymers with specific thermal, electronic, or optical properties.

Analytical and Spectroscopic Data for 3-Benzyloxy-4-bromonitrobenzene Not Publicly Available

Following a comprehensive and targeted search for scientific data pertaining to the chemical compound 3-Benzyloxy-4-bromonitrobenzene (CAS No. 6345-68-2), it has been determined that specific analytical and spectroscopic characterization data is not available in publicly accessible scientific literature or chemical databases.

The investigation sought to acquire detailed research findings for the structural elucidation and purity assessment of 3-Benzyloxy-4-bromonitrobenzene, focusing on several key analytical techniques. However, no specific experimental data, such as spectra or chromatograms, for this exact compound could be retrieved.

The intended analysis was structured to cover the following techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR): No published spectra or chemical shift data for 3-Benzyloxy-4-bromonitrobenzene are available.

High-Resolution Mass Spectrometry (HRMS): There are no accessible records detailing the accurate mass determination of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Specific absorption bands for the functional groups of 3-Benzyloxy-4-bromonitrobenzene have not been documented in available literature.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)): No methods or results for the purity assessment or analysis of this compound have been published.

High-Throughput Screening Methodologies: There is no information regarding the application of high-throughput screening for reaction optimization involving 3-Benzyloxy-4-bromonitrobenzene.

While data exists for structurally similar compounds, such as isomers or analogues with different functional groups, the strict requirement to focus solely on 3-Benzyloxy-4-bromonitrobenzene prevents the inclusion of such information. The absence of specific data for the target compound makes it impossible to generate the scientifically accurate and detailed article as requested.

Computational Chemistry and Theoretical Studies on 3 Benzyloxy 4 Bromonitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of a molecule. For 3-Benzyloxy-4-bromonitrobenzene, methods like B3LYP with a basis set such as 6-311++G(d,p) would be suitable for obtaining optimized molecular geometry and electronic properties. rsc.org

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. In 3-Benzyloxy-4-bromonitrobenzene, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Conversely, the benzyloxy group, being electron-donating, would raise the HOMO energy level.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For 3-Benzyloxy-4-bromonitrobenzene, the MEP would likely show a region of high electron density (negative potential) around the oxygen atoms of the nitro and benzyloxy groups, and a region of lower electron density (positive potential) around the aromatic protons and the carbon atom attached to the bromine.

Table 1: Predicted Quantum Chemical Properties of 3-Benzyloxy-4-bromonitrobenzene

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar substituted nitrobenzenes. Actual values would require specific computation.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational modeling can map out the energy profiles of chemical reactions, identifying transition states and intermediates. A key synthetic transformation for 3-Benzyloxy-4-bromonitrobenzene is nucleophilic aromatic substitution (SNAr), where the bromine atom is replaced by a nucleophile. nih.gov The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. libretexts.org

Theoretical calculations can model the approach of a nucleophile (e.g., a methoxide (B1231860) ion) to the carbon bearing the bromine atom. The energy profile would show the formation of a high-energy transition state leading to the Meisenheimer complex, a resonance-stabilized carbanion. youtube.com The subsequent departure of the bromide ion would proceed through another transition state to yield the final product. The activation energies for these steps can be calculated, providing insights into the reaction kinetics. nih.gov

Furthermore, the synthesis of 3-Benzyloxy-4-bromonitrobenzene itself, likely through the Williamson ether synthesis from 4-bromo-3-nitrophenol (B1287763) and benzyl (B1604629) bromide, can be modeled. Transition state analysis would elucidate the energetics of the O-alkylation reaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time in a given environment, such as in a solvent like benzene (B151609) or water. acs.org MD simulations track the atomic movements based on a force field, revealing how the molecule flexes, bends, and rotates. This can be particularly useful in understanding how the molecule might interact with a biological receptor or a catalyst surface. For 3-Benzyloxy-4-bromonitrobenzene, MD simulations could explore the solvation shell and the dynamic nature of its conformational isomers.

Structure-Reactivity Relationships and Prediction of Chemical Behavior

The principles of structure-reactivity relationships, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, can be applied to 3-Benzyloxy-4-bromonitrobenzene. nih.govnih.gov By correlating computed molecular descriptors (like HOMO/LUMO energies, charge distributions, and steric parameters) with observed reactivity, it's possible to predict the chemical behavior of the molecule.

Historical Context and Patent Landscape of 3 Benzyloxy 4 Bromonitrobenzene Research

Evolution of Synthetic Methodologies for Substituted Benzyl (B1604629) Ethers and Nitroaromatics

The synthesis of a molecule like 3-Benzyloxy-4-bromonitrobenzene relies on foundational reactions for creating its two key features: the benzyl ether linkage and the nitro-substituted aromatic ring.

Substituted Benzyl Ethers: The formation of benzyl ethers is a cornerstone of organic chemistry, often used to protect hydroxyl groups during complex syntheses. organic-chemistry.org The classical approach is the Williamson ether synthesis , developed by Alexander Williamson in 1850. wikipedia.org This SN2 reaction typically involves a deprotonated alcohol (alkoxide) reacting with a primary alkyl halide, such as benzyl bromide. organic-chemistry.orgwikipedia.org While effective, the traditional method often requires strong bases like sodium hydride (NaH) to generate the alkoxide, which can be incompatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.orgjk-sci.com

Over the years, significant advancements have been made to overcome these limitations. The use of milder bases like silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) allows for more selective reactions. organic-chemistry.orgjk-sci.com A major improvement was the introduction of phase-transfer catalysis , which enables the reaction to proceed under milder, biphasic conditions, avoiding the need for strictly anhydrous solvents and often improving yields. wikipedia.orgacs.orgyoutube.com

More recent innovations have provided alternatives to the Williamson synthesis altogether, especially for complex substrates. Reagents like benzyl trichloroacetimidate (B1259523) can be used under acidic conditions, while neutral reagents such as 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under mild thermal conditions, expanding the compatibility with various functional groups. organic-chemistry.orgbeilstein-journals.orgnih.gov Other methods, such as those mediated by iron(III) chloride or ferrous sulfate, offer base-free conditions for synthesizing benzyl ethers. organic-chemistry.orgtandfonline.com

| Method | Typical Reagents | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Classical Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Well-established, versatile | Requires harsh basic conditions, not suitable for sensitive substrates | organic-chemistry.orgwikipedia.org |

| Phase-Transfer Catalysis | Alcohol, Base (e.g., NaOH), Benzyl Halide, Catalyst (e.g., Tetrabutylammonium bromide) | Milder conditions, no need for anhydrous solvents, good for industrial scale | Catalyst may be required | wikipedia.orgacs.org |

| Acid-Catalyzed Benzylation | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst | Suitable for base-sensitive substrates | Requires acidic conditions | organic-chemistry.orgnih.gov |

| Neutral Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Neutral, mild thermal conditions, compatible with many functional groups | Reagent can be specialized | beilstein-journals.orgnih.gov |

| Iron-Mediated Synthesis | Alcohol, Benzyl Bromide, FeSO₄ | Base-free, mild conditions, reusable mediator | Less common than other methods | tandfonline.comtandfonline.com |

Nitroaromatics: The introduction of a nitro group (—NO₂) onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution . masterorganicchemistry.comwikipedia.org The standard method involves using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comwikipedia.org The position of nitration is dictated by the existing substituents on the ring. wikipedia.org

Another critical reaction class for functionalized nitroaromatics is nucleophilic aromatic substitution (SNAr) . nih.gov This reaction is important when a leaving group (like a halide) on an aromatic ring, activated by electron-withdrawing groups such as a nitro group, is displaced by a nucleophile. nih.gov The nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) is key to this process. nih.gov Research has shown that in many nitroarenes, the initial attack of a nucleophile can occur at a hydrogen-bearing carbon before a slower, thermodynamically controlled substitution of a halogen takes place. nih.govresearchgate.net

The synthesis of specific isomers, such as those with meta-directing groups, requires careful planning. For instance, creating a bromo-nitro-substituted benzene (B151609) often involves a multi-step sequence to ensure the correct placement of the functional groups. wikipedia.org

Key Scholarly Contributions and Emerging Research Trends

Direct scholarly references to 3-Benzyloxy-4-bromonitrobenzene itself are sparse, as it is primarily a synthetic intermediate rather than a final product with a direct biological function. nih.gov Its value is demonstrated by its implicit role in the synthesis of more complex, biologically active molecules. The structure is a precursor to compounds like 2-amino-5-benzyloxyphenol, which can be formed by the reduction of the nitro group and subsequent displacement of the bromine.

Emerging research trends point to the utility of the benzyloxy-phenyl motif in medicinal chemistry. For example, related benzyloxy chalcones and 2-(4-(benzyloxy)phenyl) benzothiazole (B30560) derivatives have been synthesized and investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. nih.govnih.gov These studies highlight the importance of the benzyloxy group as a pharmacophore in designing molecules that can interact with biological targets and exhibit favorable properties like blood-brain barrier permeability. nih.govnih.gov

The core structure of 3-Benzyloxy-4-bromonitrobenzene provides a versatile scaffold for drug discovery:

The benzyloxy group can be retained as part of the final pharmacophore or serve as a protecting group that is removed in a later synthetic step.

The nitro group is a key precursor to an amino group via reduction. Anilines are fundamental building blocks in a vast array of pharmaceuticals.

The bromine atom provides a site for further modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.

Review of Relevant Patent Literature and Industrial Applications

The industrial significance of 3-Benzyloxy-4-bromonitrobenzene and its structural relatives is evident from the patent literature, where they appear as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prominent example is the synthesis of Arformoterol , the (R,R)-enantiomer of formoterol, which is a long-acting β₂-agonist used in the management of chronic obstructive pulmonary disease (COPD). google.comnih.gov While various synthetic routes exist, some patented processes utilize intermediates that are structurally very similar to 3-Benzyloxy-4-bromonitrobenzene, such as (R)-4-benzyloxy-3-nitrostyrene oxide. allfordrugs.comdaicelpharmastandards.com The synthesis of these intermediates often involves the benzylation of a substituted nitrophenol, demonstrating the industrial application of the core chemical transformations.

Patents frequently describe novel processes for preparing such intermediates with improved efficiency, purity, and scalability for industrial production. google.com For instance, a patent application details a process for preparing 3-(benzyloxy)-benzenethiol, another key pharmaceutical intermediate, underscoring the industrial relevance of the benzyloxy-phenyl moiety. google.com Furthermore, patents for novel benzyl phenyl ether derivatives for use in treating diseases related to PD-1/PD-L1 signaling channels (e.g., cancers) and for substituted benzimidazole (B57391) derivatives highlight the continued interest in this chemical space for drug development. google.comjustia.comresearchgate.net

| Patent Number | Title/Subject | Relevance/Application | Reference |

|---|---|---|---|

| WO2009147383A1 | Process for the synthesis of arformoterol | Describes processes for preparing intermediates for Arformoterol, a COPD drug, using related benzyloxy-nitroaromatic structures. | google.com |

| WO2012073249A1 | Process for the preparation of 3-(benzyloxy)-benzenethiol | Details a novel synthesis for a key intermediate used in pharmaceuticals, highlighting the industrial importance of the benzyloxy-phenyl group. | google.com |

| US4743595A | Process for preparing 2-amino-5-nitrophenol (B90527) derivatives | Involves the synthesis of nitrophenol derivatives, which are precursors for benzylation to form related structures. Useful as industrial starting materials. | google.com |

| US3215737A | Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof | Describes the preparation of intermediates for muscle relaxant and anticonvulsant drugs, where nitration of an aromatic ring is a key step. | google.com |

| WO2017202273A1 | Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof | Focuses on benzyl phenyl ether derivatives for treating diseases related to PD-1/PD-L1, such as cancer, showing the therapeutic potential of this structural class. | google.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-4-bromonitrobenzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach starts with nitration followed by bromination, with benzyloxy groups introduced via nucleophilic substitution (e.g., using benzyl bromide under basic conditions). Regioselectivity in nitration is controlled by directing groups: the benzyloxy group at position 3 directs nitration to position 4, while bromination at position 4 is influenced by steric and electronic factors. Optimization of temperature (e.g., 0–5°C for nitration) and solvent polarity (e.g., HNO₃/H₂SO₄ mixtures) is critical to minimize byproducts like di-substituted isomers .

Q. Which spectroscopic techniques are most reliable for characterizing 3-Benzyloxy-4-bromonitrobenzene, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H NMR reveals distinct signals for benzyloxy protons (δ 4.9–5.2 ppm, singlet) and aromatic protons (split patterns depend on substitution). ¹³C NMR identifies nitro (C-NO₂, ~148 ppm) and brominated carbons (C-Br, ~115 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹, asymmetric) and C-O (benzyloxy, ~1250 cm⁻¹) are diagnostic. Cross-validate with X-ray crystallography for absolute configuration .

Q. What are the typical reactivity profiles of 3-Benzyloxy-4-bromonitrobenzene in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 4 is reactive in Suzuki-Miyaura couplings with arylboronic acids (e.g., using Pd(PPh₃)₄ as catalyst, THF/EtOH solvent, and K₂CO₃ as base). The nitro group is electron-withdrawing, accelerating oxidative addition of Pd(0) to the C-Br bond. Side reactions may arise from nitro group reduction (e.g., to NH₂ under H₂/Pd-C), requiring inert atmospheres for coupling .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for 3-Benzyloxy-4-bromonitrobenzene derivatives?

- Methodological Answer : Discrepancies often stem from dynamic disorder or twinning in crystals. Use the SHELX suite for refinement:

- SHELXD : Solve initial phases via dual-space methods.

- SHELXL : Refine with constraints for aromatic planarity and isotropic displacement parameters.

Validate against DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*). For ambiguous cases, complement with neutron diffraction or low-temperature (<100 K) data to reduce thermal motion artifacts .

Q. What strategies mitigate competing pathways during functionalization of 3-Benzyloxy-4-bromonitrobenzene (e.g., nitro group interference)?

- Methodological Answer :

- Protection : Temporarily reduce the nitro group to NH₂ (e.g., using SnCl₂/HCl) for selective bromine substitution, then re-oxidize.

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions ortho to the benzyloxy group, enabling halogen dance or directed C-H functionalization.

- Radical Pathways : Employ light-initiated bromine abstraction (e.g., AIBN as initiator) to bypass electronic interference from nitro groups .

Q. How can computational modeling predict the stability of intermediates in multi-step syntheses involving 3-Benzyloxy-4-bromonitrobenzene?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Transition States : Identify rate-limiting steps (e.g., bromine vs. nitro group reactivity).

- Thermodynamic Stability : Compare Gibbs free energy (ΔG) of intermediates (e.g., Meisenheimer complexes in SNAr reactions).

Software like Gaussian or ORCA with solvation models (e.g., PCM for THF) improves accuracy. Validate with kinetic experiments (e.g., monitoring by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.